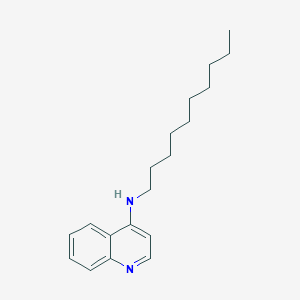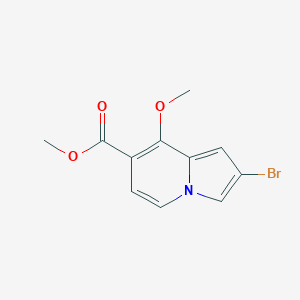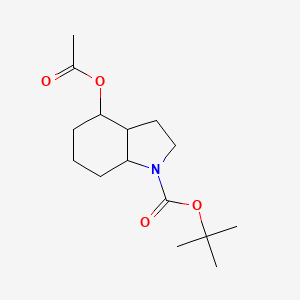
(2-Bromo-5-methylthiazol-4-yl)methanamine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-5-methylthiazol-4-yl)methanamine hydrobromide: is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-methylthiazol-4-yl)methanamine hydrobromide typically involves the bromination of 5-methylthiazole followed by the introduction of a methanamine group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid .
Industrial Production Methods: Industrial production of this compound may involve optimized and scalable synthetic routes to ensure high yield and purity. The process typically includes steps such as bromination, amination, and salt formation, with careful control of reaction conditions to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Addition Reactions: The compound can undergo addition reactions with various electrophiles or nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine derivative, while oxidation can lead to sulfoxides or sulfones .
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex thiazole derivatives.
- Employed in the development of new materials with unique electronic or optical properties .
Biology:
- Investigated for its potential antibacterial and antifungal properties.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids .
Medicine:
- Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
- Used in drug discovery and development as a lead compound for the synthesis of new pharmaceuticals .
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of new catalysts and reagents for industrial processes .
Mechanism of Action
The mechanism of action of (2-Bromo-5-methylthiazol-4-yl)methanamine hydrobromide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
- (2-Bromo-4-methylthiazol-5-yl)methanol
- 2-Bromo-4-methylanisole
- 5-Bromo-2-methoxy-4-(p-tolyliminomethyl)phenol
- 2-Bromo-6-[(6-methylpyridin-2-ylimino)methyl]phenol
Comparison:
- (2-Bromo-4-methylthiazol-5-yl)methanol: Similar in structure but contains a hydroxyl group instead of a methanamine group.
- 2-Bromo-4-methylanisole: Contains a methoxy group instead of a thiazole ring.
- 5-Bromo-2-methoxy-4-(p-tolyliminomethyl)phenol: Contains a phenol group and an imine linkage.
- 2-Bromo-6-[(6-methylpyridin-2-ylimino)methyl]phenol: Contains a pyridine ring and an imine linkage .
The uniqueness of (2-Bromo-5-methylthiazol-4-yl)methanamine hydrobromide lies in its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1956322-71-6 |
|---|---|
Molecular Formula |
C5H8Br2N2S |
Molecular Weight |
288.01 g/mol |
IUPAC Name |
(2-bromo-5-methyl-1,3-thiazol-4-yl)methanamine;hydrobromide |
InChI |
InChI=1S/C5H7BrN2S.BrH/c1-3-4(2-7)8-5(6)9-3;/h2,7H2,1H3;1H |
InChI Key |
JOSRHYYDVWLWRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)Br)CN.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



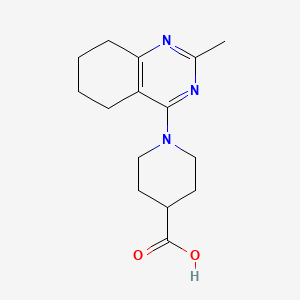
![(R)-4-(Benzo[g]quinoxalin-2-yl)butane-1,1,2-triol](/img/structure/B11844226.png)
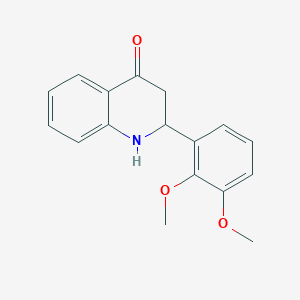

![tert-butyl N-[(1R,3R)-3-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate](/img/structure/B11844245.png)
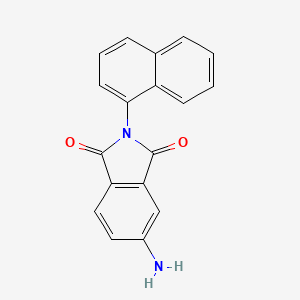
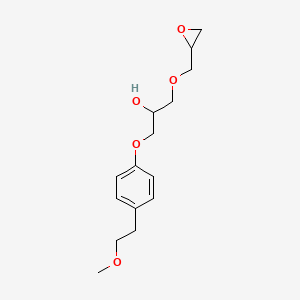

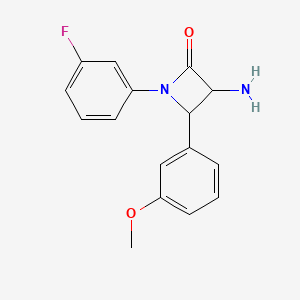
![5-Methyl-1-phenyl-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B11844306.png)
